(Z)-MDL 105519
CAS No.: 179105-67-0
Cat. No.: VC0007045
Molecular Formula: C₁₈H₁₁Cl₂NO₄
Molecular Weight: 376.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 179105-67-0 |
---|---|
Molecular Formula | C₁₈H₁₁Cl₂NO₄ |
Molecular Weight | 376.2 g/mol |
IUPAC Name | 3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid |
Standard InChI | InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)/b11-8- |
Standard InChI Key | LPWVUDLZUVBQGP-FLIBITNWSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C(=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)/C(=O)O |
SMILES | C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O |
Chemical Identity and Structural Characteristics
Molecular Structure and Isomerism
(Z)-MDL 105519 belongs to the indole-2-carboxylic acid derivative family, featuring a dichlorinated indole core substituted with a styryl-carboxylic acid group. The compound’s IUPAC name is 3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid, reflecting its bifunctional carboxylic acid groups and stereospecific double bond configuration . The (Z)-designation indicates the cis arrangement of the carboxy groups relative to the double bond, distinguishing it from the trans-configured (E)-MDL 105519 .
Table 1: Key Chemical Properties of (Z)-MDL 105519
Property | Value | Source |
---|---|---|
CAS Number | 179105-67-0 | |
Molecular Formula | ||
Molecular Weight | 376.19 g/mol | |
SMILES Notation | ||
Solubility | Soluble in DMSO (5 mg/mL) | |
Storage Conditions | -20°C |
The compound’s planar structure and electron-withdrawing chlorine atoms contribute to its stability and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . X-ray crystallography studies of related indole derivatives suggest that the (Z)-configuration introduces steric hindrance, potentially disrupting interactions with the glycine binding pocket of NMDA receptors .
Pharmacological Profile and Receptor Interactions
Inactivity at the NMDA Receptor Glycine Site
Unlike its active counterpart (E)-MDL 105519, which exhibits a of 10.9 nM at the glycine site, (Z)-MDL 105519 demonstrates no appreciable binding affinity or functional activity in electrophysiological assays . Radioligand displacement studies using H-labeled MDL 105519 revealed that the (E)-isomer competitively inhibits glycine binding with high potency (), while the (Z)-isomer fails to displace bound glycine even at micromolar concentrations .
Table 2: Comparative Pharmacological Data for MDL 105519 Isomers
Parameter | (E)-MDL 105519 | (Z)-MDL 105519 |
---|---|---|
Glycine Binding | 10.9 nM | >10,000 nM |
NMDA Current Inhibition | IC = 32 nM | No inhibition at 100 µM |
Anticonvulsant Activity | Effective in rodent models | Inactive |
This stark contrast underscores the stereochemical dependence of NMDA receptor modulation. Molecular docking simulations suggest that the (Z)-isomer’s carboxylate groups adopt a suboptimal orientation, preventing hydrogen bonding with critical residues (e.g., Arg523 and Ser688) in the glycine binding pocket .
Synthesis and Analytical Characterization
Table 3: Key Spectral Data for (Z)-MDL 105519
Technique | Key Observations |
---|---|
-NMR (DMSO-d) | δ 13.2 (s, 1H, NH), 7.45–7.20 (m, 5H, Ar-H), 6.95 (d, J = 16 Hz, 1H, CH=CH), 6.75 (d, J = 16 Hz, 1H, CH=CH) |
HRMS (ESI-) | m/z 376.0382 [M-H] (calc. 376.0385) |
Applications in Neuroscience Research
Role as a Negative Control
(Z)-MDL 105519 is extensively used to validate the specificity of pharmacological effects observed with (E)-MDL 105519. For example, in studies examining NMDA receptor-mediated excitotoxicity, the (Z)-isomer fails to attenuate glutamate-induced neuronal death, confirming that the neuroprotective effects of the (E)-isomer are receptor-dependent .
Mechanistic Studies of Allosteric Modulation
By comparing the two isomers, researchers have identified key molecular determinants of glycine site antagonism. Mutagenesis experiments on the GluN1 subunit reveal that residues Thr518 and Asp732 are critical for (E)-MDL 105519 binding but remain unaffected by the (Z)-isomer . These findings highlight the importance of precise stereochemistry in drug-receptor interactions.
Future Directions and Research Opportunities
While (Z)-MDL 105519 itself lacks bioactivity, its structural framework offers opportunities for developing photoaffinity probes or fluorescently tagged derivatives for NMDA receptor mapping. Additionally, computational studies leveraging its inactivity could refine predictive models of glycine site pharmacology, aiding the design of novel antagonists with improved selectivity.
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